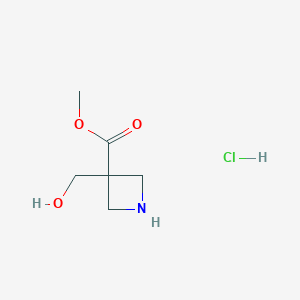

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the empirical formula C5H10ClNO2 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The molecular weight of “Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is 151.59 . The InChI code is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H .Chemical Reactions Analysis

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can also be used to prepare inhibitors of human glycogen phosphorylase to treat hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance or tissue ischemia .Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is a solid at room temperature .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Azetidines, such as Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride, are crucial in organic synthesis due to their unique reactivity driven by ring strain. They serve as intermediates in the synthesis of various bioactive molecules .

Applications:Polymerization

The azetidine ring can initiate polymerization reactions, leading to the creation of novel polymeric materials.

Applications:- Developing New Polymers : Utilizing azetidine derivatives as monomers for creating polymers with unique properties .

Chiral Templates

Due to their stable yet reactive nature, azetidines like EN300-7427589 can act as chiral templates in asymmetric synthesis.

Applications:- Asymmetric Synthesis : Facilitating the creation of chiral molecules, which are important in producing enantiomerically pure pharmaceuticals .

Antiproliferative Agents

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride derivatives have shown potential as antiproliferative agents, particularly in DNA repair-compromised cells .

Applications:- Cancer Research : Investigating the compound’s efficacy in inhibiting the proliferation of cancer cells .

Bio-isosteres in Medicinal Chemistry

The compound can act as a bio-isostere for other functional groups in medicinal chemistry, leading to the discovery of new drugs with improved properties .

Applications:- Drug Optimization : Replacing existing functional groups in drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles .

Cognitive Disorder Treatment

Derivatives of Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride have been used in the treatment of cognitive disorders as GABA receptor inverse agonists .

Applications:- Neurological Therapeutics : Development of treatments for cognitive impairments and related neurological conditions .

GPS Denied Navigation

While the search results for “EN300-7427589” returned information about a fiber optic inertial measurement/navigation unit (EN-300), it’s important to clarify that this is unrelated to the chemical compound Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride .

Applications:- Navigation Systems : The EN-300 unit is used in applications where GPS navigation is unavailable or denied .

Line-of-Sight Stabilization

Again, this application pertains to the EN-300 navigation unit and not the chemical compound. The EN-300 is used for line-of-sight stabilization in various technologies .

Applications:Safety and Hazards

properties

IUPAC Name |

methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(4-8)2-7-3-6;/h7-8H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCQRSDVJZHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)

![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)

![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)

![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)